![molecular formula C7H14N2O2 B13997966 1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine is a heterocyclic compound with a unique spirocyclic structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound has a molecular formula of C₇H₁₃NO₂ and a molar mass of 143.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine can be synthesized through several methods. One common synthetic route involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride . The reaction typically requires specific conditions, such as controlled temperature and the presence of a base to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. For instance, as a σ1 receptor ligand, it binds to the σ1 receptor, modulating its activity and influencing various cellular pathways . This interaction can lead to changes in neurotransmitter release, ion channel function, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Piperidone ethylene acetal: A structurally related compound with similar chemical properties.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with comparable applications.
Uniqueness
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a σ1 receptor ligand sets it apart from other similar compounds, making it valuable for research in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C7H14N2O2/c8-9-3-1-7(2-4-9)10-5-6-11-7/h1-6,8H2 |
InChI Key |
JMYGJDAUVORJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


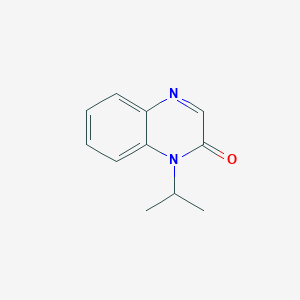

![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
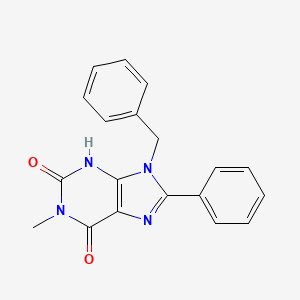
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
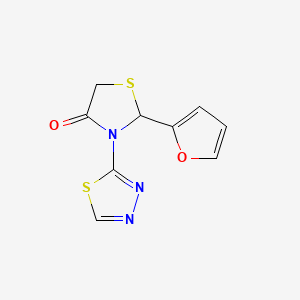
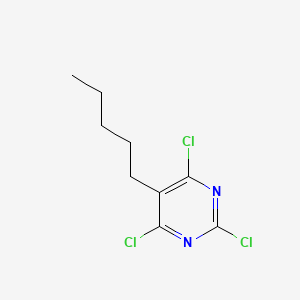

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)

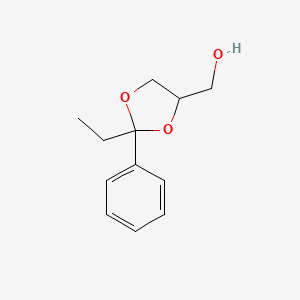
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)

